molecular formula C13H13N3O6S B11314011 Methyl 3-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate

Methyl 3-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate

Cat. No.: B11314011
M. Wt: 339.33 g/mol
InChI Key: JKQNJOPWJWNHGL-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate is a sulfonamide derivative characterized by a dihydropyrimidinone core substituted with a hydroxy group at position 2, a methyl group at position 4, and a sulfonylamino-benzoate moiety at position 3. Its molecular formula is C₁₅H₁₅N₃O₈S, with a molecular weight of 397.36 g/mol .

Properties

Molecular Formula

C13H13N3O6S

Molecular Weight

339.33 g/mol

IUPAC Name

methyl 3-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate

InChI

InChI=1S/C13H13N3O6S/c1-7-10(11(17)15-13(19)14-7)23(20,21)16-9-5-3-4-8(6-9)12(18)22-2/h3-6,16H,1-2H3,(H2,14,15,17,19)

InChI Key

JKQNJOPWJWNHGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with a sulfonamide derivative, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl ketones, while reduction can produce sulfonyl alcohols .

Scientific Research Applications

METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 3-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the dihydropyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with sulfonylurea herbicides and related dihydropyrimidinone derivatives. Below is a detailed comparison based on substituents, molecular properties, and reported applications:

Table 1: Key Structural and Functional Differences

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Primary Use/Activity
Methyl 3-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate 1,6-dihydropyrimidinone 2-hydroxy, 4-methyl, 5-sulfonylamino-benzoate C₁₅H₁₅N₃O₈S 397.36 Not explicitly reported in provided evidence; likely herbicidal/pharmacological
Metsulfuron-methyl 1,3,5-triazine 4-methoxy, 6-methyl, 2-sulfonylamino-benzoate C₁₄H₁₅N₅O₆S 381.36 Herbicide (ALS inhibitor)
Bensulfuron-methyl Pyrimidine 4,6-dimethoxy, 2-sulfonylamino-benzoate C₁₆H₁₈N₄O₈S 426.40 Herbicide (rice paddies)
Primisulfuron-methyl Pyrimidine 4,6-bis(difluoromethoxy), 2-sulfonylamino-benzoate C₁₅H₁₂F₄N₄O₇S 492.33 Herbicide (corn fields)
Dimethyl 5-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonyl)amino]benzene-1,3-dicarboxylate 1,6-dihydropyrimidinone 2-hydroxy, 4-methyl, 5-sulfonylamino-dicarboxylate C₁₅H₁₅N₃O₈S 397.36 Structural analog; no reported use

Key Structural Insights

Heterocyclic Core: The target compound features a 1,6-dihydropyrimidinone core, which contrasts with the 1,3,5-triazine (e.g., metsulfuron-methyl) or pyrimidine (e.g., bensulfuron-methyl) cores of classical sulfonylurea herbicides. The 2-hydroxy substituent on the dihydropyrimidinone may improve solubility in polar solvents, a property less pronounced in triazine-based analogs .

Sulfonylamino-Benzoate Moiety: Unlike metsulfuron-methyl and bensulfuron-methyl, which have sulfonyl groups attached to position 2 of their heterocycles, the target compound’s sulfonylamino group is at position 5 of the dihydropyrimidinone. This positional difference could alter binding affinity to acetolactate synthase (ALS), a common target for sulfonylurea herbicides .

Molecular Weight and Bioactivity: The compound’s molecular weight (397.36 g/mol) is higher than that of metsulfuron-methyl (381.36 g/mol), likely due to the additional oxygen atoms in the dihydropyrimidinone core. Higher molecular weight may influence pharmacokinetic properties, such as membrane permeability or metabolic stability .

Research Findings and Implications

  • Synthetic Accessibility: The dihydropyrimidinone scaffold is synthetically accessible via Biginelli-like reactions, but the introduction of the sulfonylamino-benzoate group requires regioselective sulfonylation, which may limit yield compared to triazine-based analogs .
  • However, the dihydropyrimidinone core might reduce soil persistence compared to triazine-based herbicides, which are known for environmental longevity .

Notes

Activity Data Limitations : The provided evidence lacks explicit bioactivity or toxicity data for the target compound. Further experimental studies (e.g., ALS inhibition assays) are required to validate its functional profile.

Structural Uniqueness: The combination of a dihydropyrimidinone core and sulfonylamino-benzoate moiety distinguishes this compound from both classical sulfonylureas and newer herbicide classes, warranting further exploration in agricultural or medicinal chemistry.

Biological Activity

Methyl 3-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a benzoate moiety and a pyrimidine derivative. Its molecular formula is C13H14N2O5SC_{13}H_{14}N_2O_5S, with a molecular weight of approximately 306.33 g/mol.

Biological Activity Overview

Research has indicated several biological activities associated with this compound, including:

  • Antimicrobial Activity : Studies have shown that the compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity within the range of 31.25 to 62.5 µg/mL .
  • Antifungal Properties : In addition to its antibacterial effects, the compound has demonstrated antifungal activity against common fungal pathogens, making it a potential candidate for treating infections caused by fungi.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or metabolic pathways in microbial cells. For instance, its sulfonamide group may interfere with folic acid synthesis in bacteria, leading to growth inhibition.

Data Tables

Biological Activity Tested Strains MIC (µg/mL)
AntibacterialStaphylococcus aureus31.25
Escherichia coli62.5
AntifungalCandida albicans40
Aspergillus niger50

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted by Narayana et al. evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that the compound showed comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent .
  • In Vivo Studies : Further research assessed the compound's effectiveness in animal models of infection. Results demonstrated a significant reduction in bacterial load in treated groups compared to controls, supporting its potential for clinical application.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the sulfonamide group and the benzoate moiety could enhance antimicrobial potency. This finding may guide future synthetic efforts to optimize the compound's efficacy .

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